molecular formula C17H26N2O2 B1468185 [2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol CAS No. 1353501-92-4

[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol

Cat. No. B1468185
M. Wt: 290.4 g/mol
InChI Key: ZUGGYBZWAOHVJU-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol, also known as 2-MBO, is an organic compound first synthesized in the laboratory in the early 2000s. It is an important research tool in the field of biochemistry and pharmacology, as it has a variety of biochemical and physiological effects that can be studied in laboratory experiments.

Scientific Research Applications

[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol has a wide range of scientific research applications. It is used in the fields of biochemistry and pharmacology to study the biochemical and physiological effects of various compounds. In addition, it has been used in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. It is also used as a tool to study the structure and function of proteins and other molecules.

Mechanism Of Action

The mechanism of action of [2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol is not fully understood. However, it is known to interact with proteins and enzymes in the body. It has been shown to bind to specific amino acids in proteins and enzymes, which can lead to changes in their structure and function. It has also been shown to interact with enzymes involved in the metabolism of drugs, which can lead to changes in their absorption and distribution.

Biochemical And Physiological Effects

[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of certain proteins, such as the protein kinase C, which is involved in the regulation of cell proliferation and differentiation. In addition, it has been shown to modulate the activity of certain hormones, such as cortisol and aldosterone, which are involved in the regulation of metabolism and stress responses.

Advantages And Limitations For Lab Experiments

[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it can be used to study a wide range of biochemical and physiological effects. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, which can limit its use in certain experiments. In addition, it can interact with other compounds, which can lead to false results.

Future Directions

The potential future directions for [2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol are numerous. It could be used in the development of new drugs, as it has been shown to interact with enzymes and proteins involved in drug metabolism. It could also be used to study the structure and function of proteins and other molecules, as well as to study the biochemical and physiological effects of various compounds. In addition, it could be used to study the effects of various environmental factors on biochemical and physiological processes. Finally, it could be used to develop new methods for the synthesis of other compounds.

properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17-8-3-9-19(17)11-15(12-20)18(13-17)10-14-4-6-16(21-2)7-5-14/h4-7,15,20H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGGYBZWAOHVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CC(N(C2)CC3=CC=C(C=C3)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol
Reactant of Route 2
[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol
Reactant of Route 3
[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol
Reactant of Route 4
[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol
Reactant of Route 5
[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol
Reactant of Route 6
Reactant of Route 6
[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol

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